Sodium pyrovanadate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

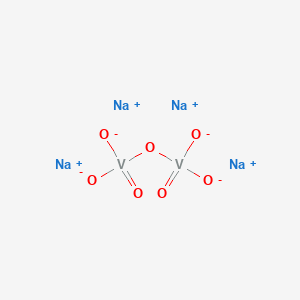

Sodium pyrovanadate, with the chemical formula Na₄V₂O₇, is an important intermediate compound in the sodium roasting converter slag. It is a colorless, crystalline solid that is soluble in water but insoluble in alcohol. This compound is primarily used in the metallurgical and chemical industries due to its unique physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium pyrovanadate can be synthesized by a solid-state reaction using sodium carbonate (Na₂CO₃) and vanadium pentoxide (V₂O₅) as raw materials. The reaction is typically carried out at high temperatures, around 540°C, where carbon dioxide gas escapes, indicating the progression of the reaction . The reaction can be represented as follows:

Na2CO3+V2O5→Na4V2O7+CO2

The preparation process is evaluated using thermodynamic software to ensure the minimum Gibbs free energy principle is met .

Industrial Production Methods: In industrial settings, this compound is produced through the sodium roasting process, where vanadium-bearing slag is roasted with sodium carbonate. This process is followed by water leaching to extract vanadium. The roasting process involves a complex system of multiple oxides, including vanadium pentoxide and sodium oxide .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium pyrovanadate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state vanadium compounds.

Reduction: It can be reduced to form lower oxidation state vanadium compounds.

Substitution: Sodium ions in this compound can be substituted with other cations in certain conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly used.

Substitution: Reactions with other metal salts can lead to the substitution of sodium ions.

Major Products Formed:

Oxidation: Higher oxidation state vanadium oxides.

Reduction: Lower oxidation state vanadium oxides.

Substitution: Formation of mixed metal vanadates.

Wissenschaftliche Forschungsanwendungen

Sodium pyrovanadate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other vanadium compounds.

Biology: Studied for its potential biological effects, including its role as an inhibitor of protein tyrosine phosphatases.

Medicine: Investigated for its antidiabetic and anticancer properties due to its ability to modulate various biochemical pathways.

Industry: Utilized in the metallurgical industry for the extraction of vanadium from slag and in the production of vanadium-based alloys

Wirkmechanismus

The mechanism of action of sodium pyrovanadate involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit protein tyrosine phosphatases, leading to the modulation of signaling pathways involved in cell growth, differentiation, and metabolism . The compound’s ability to form different vanadium species in solution allows it to exert diverse biological effects depending on the specific context and cell type .

Vergleich Mit ähnlichen Verbindungen

Sodium pyrovanadate can be compared with other vanadium compounds such as:

Sodium metavanadate (NaVO₃): Similar in terms of its use in vanadium extraction processes but differs in its chemical structure and properties.

Sodium orthovanadate (Na₃VO₄): Used in similar applications but has a different oxidation state and coordination environment.

Sodium magnesium bis(vanadate) pyrovanadate (Na₆Mg₂(VO₄)₂(V₂O₇)): A complex vanadium oxide with a different crystal structure and coordination environment.

This compound is unique due to its specific chemical structure and its role as an intermediate compound in the sodium roasting process. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both scientific research and industrial applications.

Eigenschaften

IUPAC Name |

tetrasodium;(dioxido(oxo)vanadio)oxy-dioxido-oxovanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.7O.2V/q4*+1;;;;4*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQXWIFSIGOOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])O[V](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4V2O7, Na4O7V2 |

Source

|

| Record name | sodium pyrovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/new.no-structure.jpg)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)